(meso-Tetra-p-tolylporphinato)palladium
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Overview
Description
(meso-Tetra-p-tolylporphinato)palladium is a coordination complex that features a palladium ion coordinated to a porphyrin ligand The porphyrin ligand in this compound is substituted with four p-tolyl groups at the meso positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (meso-Tetra-p-tolylporphinato)palladium typically involves the reaction of palladium salts with meso-tetra-p-tolylporphyrin. One common method is the reaction of meso-tetra-p-tolylporphyrin with palladium(II) acetate in a suitable solvent such as chloroform or dichloromethane. The reaction is usually carried out under reflux conditions for several hours, followed by purification through column chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(meso-Tetra-p-tolylporphinato)palladium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions are common, where the palladium center can exchange ligands with other donor molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of coordinating solvents or additional ligands such as phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) species, while reduction can produce palladium(0) complexes. Substitution reactions result in new palladium complexes with different ligands .
Scientific Research Applications
(meso-Tetra-p-tolylporphinato)palladium has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to interact with DNA and other biological molecules
Mechanism of Action
The mechanism by which (meso-Tetra-p-tolylporphinato)palladium exerts its effects involves coordination to target molecules. In catalysis, the palladium center facilitates the formation and breaking of chemical bonds. In biological applications, the compound can interact with DNA through intercalation or coordination to nucleobases, disrupting cellular processes and potentially leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- meso-Tetraphenylporphinato)palladium
- meso-Tetra-(4-pyridyl)porphyrin/palladium
Uniqueness
(meso-Tetra-p-tolylporphinato)palladium is unique due to the presence of p-tolyl groups, which can influence its electronic properties and reactivity. Compared to meso-tetraphenylporphinato)palladium, the p-tolyl substituents can provide different steric and electronic environments, potentially leading to variations in catalytic activity and biological interactions .
Properties
Molecular Formula |
C48H36N4Pd |
---|---|
Molecular Weight |
775.2 g/mol |
IUPAC Name |
palladium(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C48H36N4.Pd/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2 |
InChI Key |
UHMQZKBGNWKLQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Pd+2] |
Origin of Product |
United States |
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